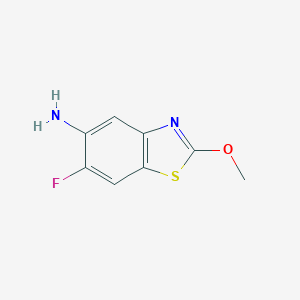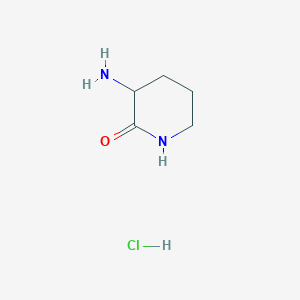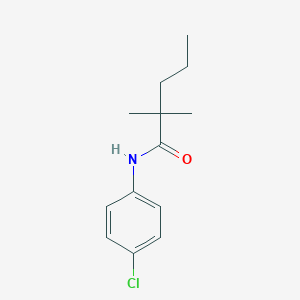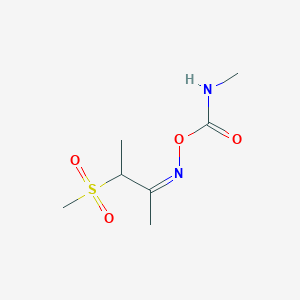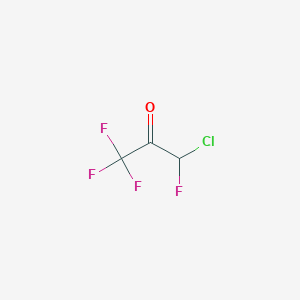
3-Chloro-1,1,1,3-tetrafluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1,1,3-tetrafluoropropan-2-one (also known as Halothane) is a chemical compound that has been widely used as an anesthetic agent. It was first synthesized in 1951 by James S. Eckenhoff and his colleagues at the University of Pennsylvania. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Halothane is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to a decrease in neuronal excitability and ultimately results in anesthesia.
Efectos Bioquímicos Y Fisiológicos
Halothane has a number of biochemical and physiological effects on the body. It is a potent bronchodilator, which makes it useful for treating asthma and other respiratory conditions. It also has muscle relaxant properties, which can be helpful during surgical procedures. However, Halothane has been associated with a number of adverse effects, including liver toxicity, cardiac arrhythmias, and malignant hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Halothane has several advantages as an anesthetic agent for laboratory experiments. It is relatively inexpensive and easy to administer, and it produces a rapid onset of anesthesia. However, its use is limited by its potential for adverse effects, and it may not be suitable for all experimental protocols.
Direcciones Futuras
There are several potential future directions for research on Halothane. One area of interest is the development of safer and more effective anesthetic agents that can be used in both animal and human studies. Another area of research is the investigation of the mechanism of action of Halothane and related compounds, which could lead to the development of new drugs for the treatment of neurological and respiratory conditions. Finally, there is a need for further study of the adverse effects of Halothane and other anesthetic agents, with the goal of minimizing these effects and improving patient safety.
Métodos De Síntesis
The synthesis of Halothane involves the reaction of chloroform with hexafluoroacetone in the presence of anhydrous aluminum chloride. This reaction produces a mixture of isomers, which are then separated by fractional distillation. The resulting compound is a clear, colorless liquid with a sweet odor.
Aplicaciones Científicas De Investigación
Halothane has been used in scientific research for a variety of purposes. One of its primary applications is as an anesthetic agent for animal studies. It has also been used to induce anesthesia in humans, although its use in this context has declined in recent years due to the availability of safer and more effective anesthetics.
Propiedades
IUPAC Name |
3-chloro-1,1,1,3-tetrafluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(5)1(9)3(6,7)8/h2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVJXPRDKSTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,3-tetrafluoropropan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

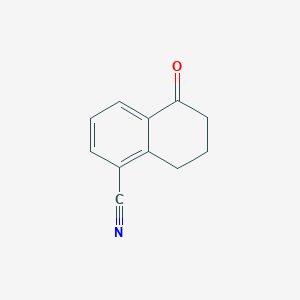
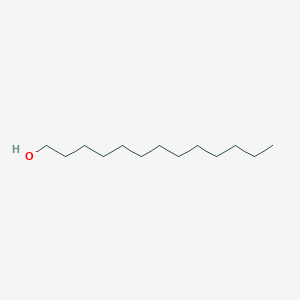
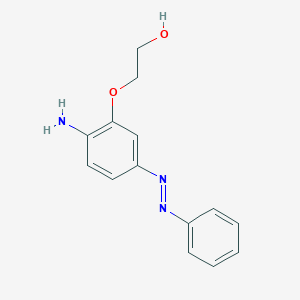
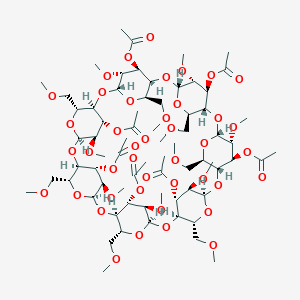
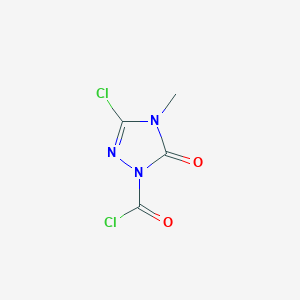
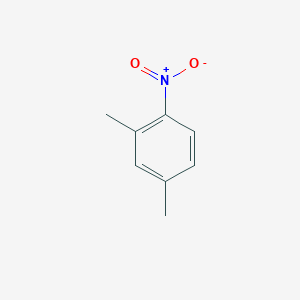
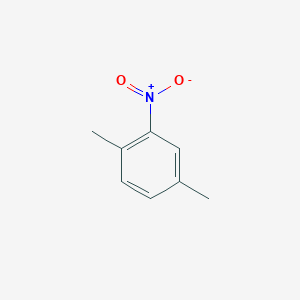
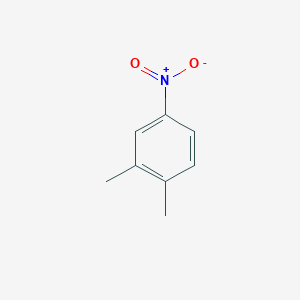
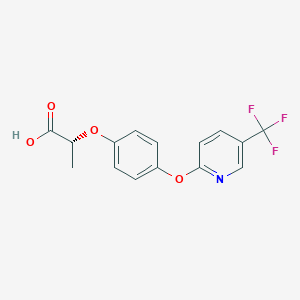
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
